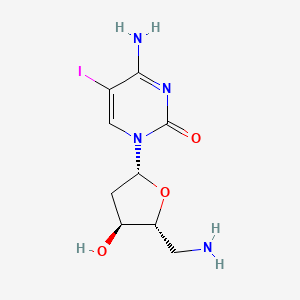
5'-Amino-2',5'-dideoxy-5-iodocytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Amino-2’,5’-dideoxy-5-iodocytidine is a synthetic nucleoside analogue. It is structurally similar to naturally occurring nucleosides but has been modified to include an amino group at the 5’ position and an iodine atom at the 5 position. This compound has garnered interest due to its potential antiviral properties and its role in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-2’,5’-dideoxy-5-iodocytidine typically involves multiple steps, starting from a suitable nucleoside precursor. One common method involves the iodination of a protected nucleoside followed by the introduction of the amino group. The reaction conditions often require the use of specific reagents such as iodine and a suitable base to facilitate the iodination process. The final deprotection step yields the desired compound .
Industrial Production Methods
Industrial production of 5’-Amino-2’,5’-dideoxy-5-iodocytidine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
5’-Amino-2’,5’-dideoxy-5-iodocytidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Acetylation: The amino group can be acetylated to form N-acetyl derivatives.
Common Reagents and Conditions
Iodine and Base: For iodination reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Acetylating Agents: Such as acetic anhydride for acetylation reactions.
Major Products Formed
Substituted Nucleosides: Depending on the substituent introduced.
Oxidized or Reduced Derivatives: Depending on the reaction conditions.
N-Acetyl Derivatives: Formed through acetylation.
Scientific Research Applications
5’-Amino-2’,5’-dideoxy-5-iodocytidine has several applications in scientific research:
Antiviral Research: It has shown potential as an inhibitor of herpes simplex virus type 1 replication.
Biochemical Studies: Used as a tool to study nucleoside analogues and their interactions with enzymes and other biomolecules.
Medicinal Chemistry: Investigated for its potential therapeutic applications due to its unique structure and biological activity.
Industrial Applications: Used in the synthesis of other complex molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5’-Amino-2’,5’-dideoxy-5-iodocytidine involves its incorporation into viral DNA, where it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibits viral replication. The compound selectively targets viral DNA polymerases, minimizing toxicity to host cells .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2’-deoxyuridine: Another iodinated nucleoside analogue with antiviral properties.
5’-Amino-2’,5’-dideoxy-5-iodouridine: Similar structure but with uridine instead of cytidine.
Uniqueness
5’-Amino-2’,5’-dideoxy-5-iodocytidine is unique due to its specific modifications, which confer distinct biological activities and chemical reactivity. Its combination of an amino group and an iodine atom at specific positions makes it a valuable compound for targeted antiviral research and biochemical studies .
Properties
CAS No. |
64734-35-6 |
|---|---|
Molecular Formula |
C9H13IN4O3 |
Molecular Weight |
352.13 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C9H13IN4O3/c10-4-3-14(9(16)13-8(4)12)7-1-5(15)6(2-11)17-7/h3,5-7,15H,1-2,11H2,(H2,12,13,16)/t5-,6+,7+/m0/s1 |
InChI Key |
PXJDBUCDNZAPJK-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)CN)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)I)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


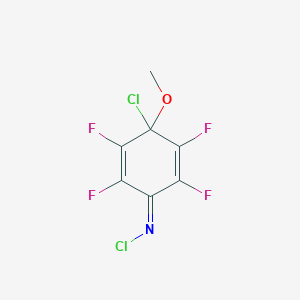
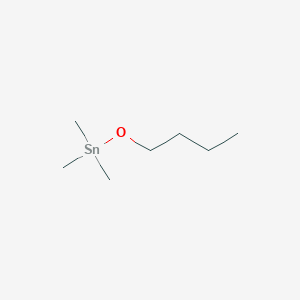
![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
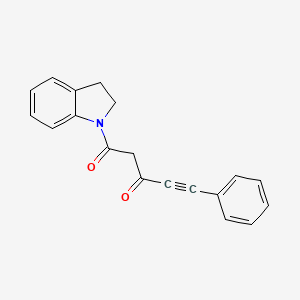
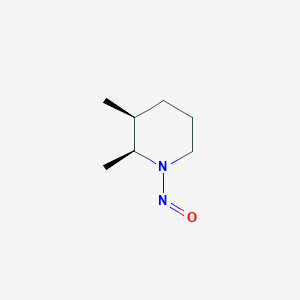
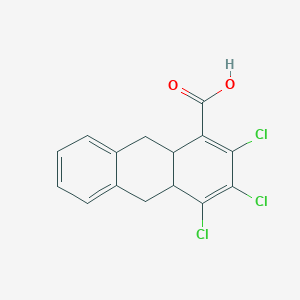

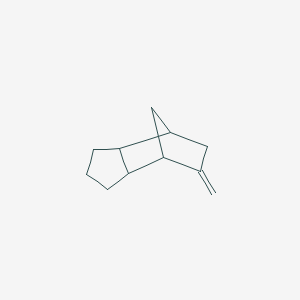
![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
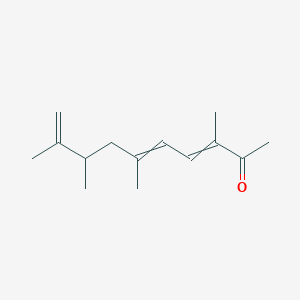
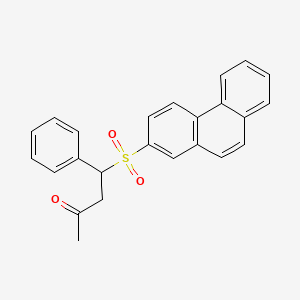
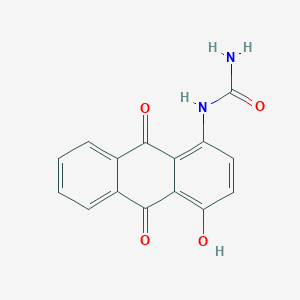
![1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene](/img/structure/B14496555.png)
